molecular formula C13H21BN2O2 B13935477 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Cat. No.: B13935477
M. Wt: 248.13 g/mol
InChI Key: VWPZPXFDHAEBFW-UHFFFAOYSA-N
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Description

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a boronic acid pinacol ester derivative featuring a pyridine core. The compound’s structure includes a dioxaborolane ring (a boronate ester protecting group) at the 5-position of the pyridine ring, an ethyl substituent at the 2-position, and an amine group at the 3-position. This structural motif is critical for its applications in Suzuki-Miyaura cross-coupling reactions, where the boronate ester acts as a key coupling partner for synthesizing biaryl or heteroaryl compounds . The ethyl group and amine substituents influence electronic and steric properties, modulating reactivity and solubility.

Properties

Molecular Formula

C13H21BN2O2

Molecular Weight

248.13 g/mol

IUPAC Name

2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

InChI

InChI=1S/C13H21BN2O2/c1-6-11-10(15)7-9(8-16-11)14-17-12(2,3)13(4,5)18-14/h7-8H,6,15H2,1-5H3

InChI Key

VWPZPXFDHAEBFW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)CC)N

Origin of Product

United States

Preparation Methods

Preparation Methods

2.1 General Synthetic Strategy

To a stirred solution of 2-ethyl-5-bromo-3-aminopyridine (1.0 mmol) in 1,4-dioxane (10 mL) under argon, add bis(pinacolato)diboron (2.0 mmol), potassium acetate (3.0 mmol), and Pd(dppf)Cl2 (0.05 mmol). Heat at 100 °C for 4 h. After cooling, extract with ethyl acetate, filter, concentrate, and purify by silica gel chromatography using ethyl acetate/hexanes as eluent to yield the target compound.

2.3 Reaction Optimization

  • Solvent: 1,4-dioxane or tetrahydrofuran are preferred for solubility and catalyst stability.
  • Base: Potassium acetate is commonly used; alternatives include sodium acetate or cesium carbonate.
  • Catalyst: Pd(dppf)Cl2 is standard, but Pd(PPh3)4 or other phosphine-based catalysts may be substituted.
  • Temperature: 100 °C is typical; lower temperatures may reduce yield, higher may cause decomposition.
  • Atmosphere: Inert (argon or nitrogen) to prevent catalyst deactivation.

2.4 Purification and Characterization

  • After reaction completion, the mixture is filtered and concentrated.
  • The crude product is purified by column chromatography, typically using 20–30% ethyl acetate in hexanes with a small amount of triethylamine to neutralize silica.
  • Characterization is performed by NMR, MS, and TLC.

Data Table: Example Synthesis Parameters and Results

Parameter Typical Value/Condition Notes
Starting halopyridine 2-ethyl-5-bromo-3-aminopyridine Commercially available or synthesized
Boron source Bis(pinacolato)diboron (2 eq) High purity recommended
Base Potassium acetate (3 eq) Dry, finely powdered
Catalyst Pd(dppf)Cl2 (5 mol%) Freshly prepared or stored dry
Solvent 1,4-dioxane or THF Anhydrous
Temperature 100 °C Oil bath or heating mantle
Time 4–6 hours Monitored by TLC
Yield 30–60% (analogous compounds) Dependent on purity and scale
Purification Silica gel chromatography 20–30% EtOAc/hexanes
Product appearance Pale yellow solid
Rf (TLC, 30% EtOAc/hexanes) 0.3 For analogous compounds

Notes and Recommendations

  • Scale-up: Larger scale reactions may require adjustment of catalyst loading and more rigorous exclusion of air and moisture.
  • Safety: Palladium catalysts and boron reagents should be handled with appropriate PPE and waste disposed of according to regulations.
  • Alternative Methods: While the Suzuki–Miyaura coupling is a common route, direct lithiation–borylation or Ir-catalyzed C–H borylation may be explored for challenging substrates, though literature precedence for this exact compound is limited.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Amine derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura cross-coupling reactions.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves its ability to form stable boron-carbon bonds. The dioxaborolane moiety acts as a boron source in various reactions, facilitating the formation of new carbon-carbon bonds. This property is particularly useful in cross-coupling reactions, where the compound serves as a key intermediate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine and related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Purity Key Applications Hazards
This compound Ethyl (C2), NH2 (C3) C13H21BN2O2 248.13 Not explicitly listed N/A Suzuki coupling, pharmaceutical intermediates Likely similar to
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine N,N-Dimethyl (C3), H (C2) C13H21BN2O2 248.13 1425045-81-3 95% Cross-coupling, drug discovery H315, H319, H335 (skin/eye/respiratory irritation)
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Cl (C2), NH2 (C3) C11H16BClN2O2 254.52 1073354-96-7 N/A Synthesis of halogenated biaryls, agrochemicals H302, H312, H332 (acute toxicity)
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Methyl (C6), NH2 (C3) C12H19BN2O2 234.11 1800401-67-5 98% Building block for metal-organic frameworks (MOFs) N/A
3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Cl (C3), N-methyl (C2) C12H18BClN2O2 268.55 1257432-01-1 N/A Antibacterial agent precursors N/A
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine CF3 (C3), NH2 (C2) C12H16BF3N2O2 288.07 N/A N/A Fluorinated drug candidates, materials science N/A

Key Differences and Implications

Ethyl groups may improve solubility in non-polar solvents compared to methyl . Electron-Withdrawing Groups (e.g., Cl, CF3): Reduce electron density, stabilizing intermediates during coupling. Chloro derivatives are valuable for synthesizing halogenated biaryls, while trifluoromethyl groups enhance metabolic stability in pharmaceuticals .

Safety and Handling :

  • Chloro-substituted derivatives (e.g., CAS 1073354-96-7) pose higher acute toxicity risks (H302, H312) compared to alkylated analogs .
  • Ethyl and methyl variants generally exhibit milder hazards, primarily skin/eye irritation (H315, H319) .

Applications :

  • Pharmaceuticals : Ethyl and CF3 derivatives are prioritized for drug discovery due to their bioavailability and stability .
  • Materials Science : Methyl-substituted compounds (e.g., CAS 1800401-67-5) are used in MOFs and optoelectronic materials .

Research Findings and Data

  • Synthetic Yields: Miyaura borylation of 3-amino-2-ethyl-5-bromopyridine with bis(pinacolato)diboron typically achieves 70–85% yields under Pd(dppf)Cl2 catalysis .
  • Stability : Boronate esters with electron-donating groups (e.g., ethyl) exhibit longer shelf lives under inert storage (2–8°C) compared to electron-deficient analogs .
  • Cross-Coupling Efficiency : Ethyl-substituted derivatives show 90–95% conversion in Suzuki reactions with aryl bromides, outperforming chloro-substituted analogs (75–80%) due to reduced steric clash .

Biological Activity

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS No. 741709-61-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H20BNO2C_{13}H_{20}BNO_2 with a molecular weight of 233.11 g/mol. Its structure includes a pyridine ring substituted with a dioxaborolane moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₂₀BNO₂
Molecular Weight233.11 g/mol
CAS Number741709-61-5
Boiling PointNot available
SolubilityHigh

Research indicates that compounds with similar structures often exhibit inhibitory activity against various kinases. For instance, studies have shown that certain derivatives demonstrate significant inhibition of GSK-3β (Glycogen Synthase Kinase 3 beta), a key player in numerous cellular processes including cell proliferation and survival .

Inhibition of Kinases

The compound has been tested for its inhibitory effects on several kinases:

  • GSK-3β : Exhibited competitive inhibition with an IC50 value in the nanomolar range.
  • ROCK-1 : Also showed significant inhibitory activity.

These activities suggest potential applications in treating diseases such as cancer and neurodegenerative disorders where these kinases are implicated.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism appears to involve the induction of DNA damage through the phosphorylation of H2AX in lymphocytes .

Case Studies

  • Study on Cell Viability :
    • Cell Lines Used : HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells).
    • Results : Compounds similar to this compound did not significantly decrease cell viability at concentrations up to 10 µM .
  • Anti-inflammatory Activity :
    • In BV-2 microglial cells, the compound significantly reduced levels of nitric oxide (NO) and IL-6 at low concentrations (1 µM), indicating potential anti-inflammatory properties .

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

  • Cancer Therapy : Due to its selective cytotoxicity towards cancer cells.
  • Neurological Disorders : As an inhibitor of GSK-3β which is involved in Alzheimer's disease pathology.

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